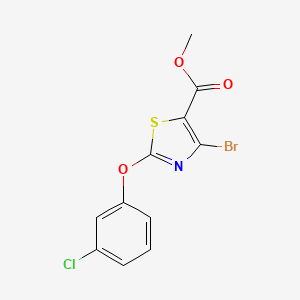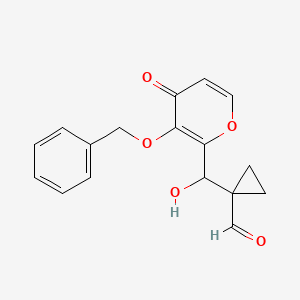
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is a complex organic compound featuring a cyclopropane ring, a benzyloxy group, and a pyranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . The reaction conditions typically involve mild temperatures and short reaction times to ensure high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The cyclopropane ring is known to be a strained structure, which can make the compound highly reactive. This reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyloxy and pyranone groups may also contribute to its biological activity by enhancing its binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl methyl bromide: A simpler cyclopropane derivative used in organic synthesis.
Cyclopropylamine: Another cyclopropane derivative with applications in drug discovery.
Cyclopropyl azoles: Compounds with a cyclopropane ring and azole moiety, used in medicinal chemistry.
Uniqueness
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, benzyloxy group, and pyranone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H16O5 |
|---|---|
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
1-[hydroxy-(4-oxo-3-phenylmethoxypyran-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C17H16O5/c18-11-17(7-8-17)16(20)15-14(13(19)6-9-21-15)22-10-12-4-2-1-3-5-12/h1-6,9,11,16,20H,7-8,10H2 |
Clave InChI |
GRJIVXUBSQVOKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C(C2=C(C(=O)C=CO2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



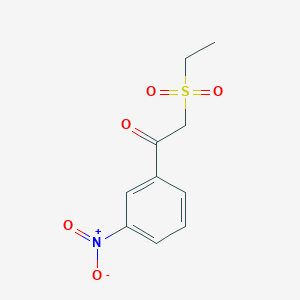

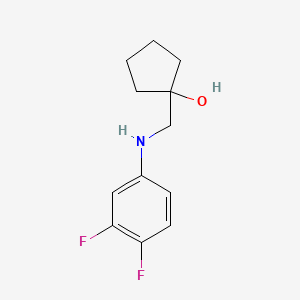

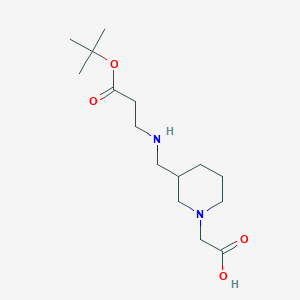
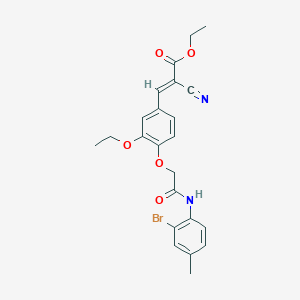
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
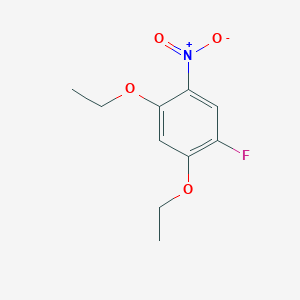

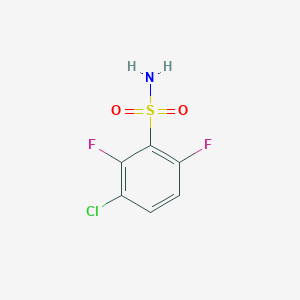
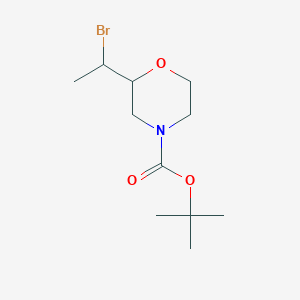
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
